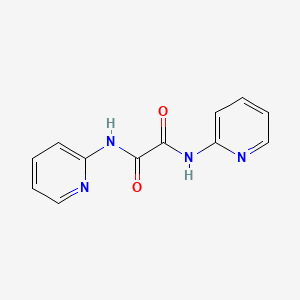

N1,N2-Di(pyridin-2-yl)oxalamide

Description

The exact mass of the compound N,N'-Bis(2-pyridyl)oxalamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 35.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N'-dipyridin-2-yloxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c17-11(15-9-5-1-3-7-13-9)12(18)16-10-6-2-4-8-14-10/h1-8H,(H,13,15,17)(H,14,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGDXMYEDPEYCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C(=O)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365654 | |

| Record name | N,N'-BIS(2-PYRIDYL)OXALAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808977 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

20172-97-8 | |

| Record name | N,N'-BIS(2-PYRIDYL)OXALAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N1,N2-Di(pyridin-2-yl)oxalamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N2-Di(pyridin-2-yl)oxalamide is a versatile organic compound characterized by a central oxalamide core symmetrically substituted with two pyridin-2-yl groups. This structure imparts a planar conformation and the ability to act as a bidentate ligand, making it a compound of significant interest in coordination chemistry and materials science.[1] Its potential applications span catalysis, environmental remediation, and, as preliminary studies suggest, the development of novel therapeutic agents due to its antimicrobial and anticancer properties.[1] This guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, physical and spectroscopic characteristics, and potential biological activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while general information is available, specific experimental data for some properties, such as a precise melting point and detailed spectroscopic data, are not widely reported in publicly accessible literature.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₄O₂ | [2] |

| Molecular Weight | 242.23 g/mol | [1][2] |

| CAS Number | 20172-97-8 | [1] |

| IUPAC Name | This compound | |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available for the title compound. A related compound, N,N-Bis-(5-chloro-pyridin-2-yl)-oxalamide, is slightly soluble in DMSO. | |

| pKa | Data not available |

Spectroscopic Data

Detailed spectroscopic analyses are crucial for the structural elucidation and characterization of this compound. While the use of various spectroscopic techniques is mentioned in the literature for its characterization, specific quantitative data are not consistently available.

| Spectroscopic Technique | Expected Features | Reported Data |

| ¹H NMR | Signals corresponding to the pyridinyl and amide protons. | Data not available |

| ¹³C NMR | Signals for the carbons of the pyridine rings and the oxalamide core. | Data not available |

| Infrared (IR) Spectroscopy | Characteristic vibrational modes for N-H stretching, C=O stretching of the amide, and vibrations of the pyridine rings.[1] | Data not available |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight. | Data not available |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is through the direct condensation of 2-aminopyridine with an oxalate ester, such as dimethyl oxalate.[1]

Synthesis of this compound

Reaction Scheme:

Experimental Protocol:

A detailed, step-by-step protocol based on the generally described method is as follows:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine two equivalents of 2-aminopyridine with one equivalent of dimethyl oxalate.

-

Solvent Addition: Add a suitable solvent, such as dimethylformamide (DMF).

-

Reaction Conditions: Heat the reaction mixture to 120°C under a nitrogen atmosphere.

-

Reaction Time: Maintain the temperature and stirring for a sufficient period to allow the reaction to proceed. The original literature suggests that this method can result in moderate yields of around 44% due to incomplete reaction progression.[1]

-

Work-up and Purification: The purification protocol for the resulting product is not detailed in the available literature but would typically involve cooling the reaction mixture, followed by precipitation of the product, filtration, and washing with an appropriate solvent to remove unreacted starting materials and byproducts. Recrystallization from a suitable solvent system would likely be employed to obtain the purified solid.

Reactivity and Coordination Chemistry

This compound is a highly versatile ligand in coordination chemistry. The nitrogen atoms in the pyridine rings and the oxygen and nitrogen atoms of the oxalamide bridge serve as effective binding sites for a variety of metal ions.[1] This allows for the formation of stable transition metal complexes and the construction of coordination polymers with diverse supramolecular structures.[1] The planar and rigid nature of the ligand promotes crystallinity, which is advantageous for applications in catalysis and materials science.[1]

Biological Activity and Potential Signaling Pathways

Preliminary studies have suggested that this compound and its metal complexes possess interesting biological activities, including antimicrobial and anticancer properties.[1]

Hypothetical Anticancer Mechanism of Action

While specific signaling pathways for this compound have not been elucidated, a potential mechanism of action for its anticancer activity could involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspases. This is a common mechanism for many anticancer compounds.

Below is a conceptual diagram illustrating a generalized apoptotic pathway that could be influenced by a bioactive compound like this compound. It is important to emphasize that this is a hypothetical pathway and has not been experimentally verified for this specific compound.

Caption: A conceptual diagram of a potential anticancer mechanism.

Experimental Workflows

The general workflow for the synthesis and characterization of this compound is outlined below.

Caption: A general workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a compound with a well-defined structure and significant potential in various fields of chemistry. Its role as a versatile ligand is the most extensively documented aspect of its chemical properties. While its synthesis is established, there is a notable lack of publicly available, detailed quantitative data for its physical and spectroscopic properties. Further research is warranted to fully characterize this compound and to explore the specifics of its reported biological activities, which could open new avenues for drug development and other applications.

References

An In-depth Technical Guide to the Synthesis of N1,N2-Di(pyridin-2-yl)oxalamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N1,N2-Di(pyridin-2-yl)oxalamide, a versatile bidentate ligand with significant applications in coordination chemistry and materials science. The document details the prevalent synthetic methodology, including a step-by-step experimental protocol. Furthermore, it consolidates the key quantitative and qualitative analytical data essential for the characterization and quality control of the final product. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of chemical synthesis, drug development, and materials science.

Introduction

This compound is a symmetrical organic compound featuring a central oxalamide core flanked by two pyridin-2-yl moieties. The presence of multiple nitrogen and oxygen donor atoms makes it an excellent chelating agent for a variety of metal ions. This property has led to its extensive use in the construction of metal-organic frameworks (MOFs), coordination polymers, and other supramolecular assemblies. These materials, in turn, exhibit promising applications in catalysis, gas storage, and environmental remediation. A reliable and well-characterized synthetic route is paramount for the advancement of research and development in these areas.

Synthetic Pathway

The most common and direct method for the synthesis of this compound is the direct condensation reaction between 2-aminopyridine and an oxalate ester, such as dimethyl oxalate or diethyl oxalate. The reaction is typically carried out in a high-boiling polar aprotic solvent, like dimethylformamide (DMF), under an inert atmosphere to prevent side reactions.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the oxalate ester. This is followed by the elimination of an alcohol (methanol or ethanol) to form the amide bond. The use of two equivalents of 2-aminopyridine ensures the formation of the disubstituted oxalamide.

Experimental Protocol

The following protocol details the synthesis of this compound via the direct condensation method.

Materials:

-

2-Aminopyridine

-

Diethyl oxalate

-

Dimethylformamide (DMF), anhydrous

-

Ethanol

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert gas supply (e.g., Nitrogen or Argon)

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminopyridine (2.0 equivalents) in anhydrous dimethylformamide (DMF).

-

Addition of Reagent: To the stirred solution, add diethyl oxalate (1.0 equivalent) dropwise at room temperature.

-

Reaction Conditions: Place the flask under an inert atmosphere (e.g., nitrogen) and heat the reaction mixture to 120°C. Maintain this temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form. If no precipitate forms, slowly add deionized water to the reaction mixture to induce precipitation.

-

Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the final product.

Table 1: Reactant Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 2-Aminopyridine | C₅H₆N₂ | 94.11 | White to light yellow crystalline solid |

| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | Colorless liquid |

Table 2: Product Specifications and Analytical Data

| Parameter | Value |

| Chemical Name | This compound |

| Synonyms | N,N'-bis(2-pyridyl)oxalamide, Oxalic acid bis-(pyridin-2-yl)amide |

| Molecular Formula | C₁₂H₁₀N₄O₂ |

| Molar Mass | 242.23 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Data not consistently reported, requires experimental determination |

| Yield | Approximately 44%[1] |

| ¹H NMR (DMSO-d₆, δ ppm) | ~10.5 (s, 2H, NH), ~8.3 (d, 2H, pyridyl), ~8.0 (t, 2H, pyridyl), ~7.8 (d, 2H, pyridyl), ~7.1 (t, 2H, pyridyl) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~159.0 (C=O), ~151.0 (pyridyl C-N), ~148.0 (pyridyl CH), ~138.0 (pyridyl CH), ~119.0 (pyridyl CH), ~114.0 (pyridyl CH) |

| IR (KBr, cm⁻¹) | ~3200-3400 (N-H stretch), ~1680-1700 (C=O stretch, amide I), ~1580 (N-H bend, amide II), ~1540 (C=C, C=N stretch) |

| Mass Spectrum (m/z) | Expected [M+H]⁺ at 243.09 |

Note: NMR and IR data are predicted based on typical values for similar structures and may vary depending on the solvent and experimental conditions.

Signaling Pathways and Logical Relationships

The utility of this compound as a ligand in coordination chemistry is a direct consequence of its structural features. The logical relationship between its structure and its function as a chelating agent is depicted below.

Conclusion

This technical guide has outlined a reliable and reproducible method for the synthesis of this compound. The direct condensation of 2-aminopyridine with an oxalate ester provides a straightforward route to this valuable ligand. The provided experimental protocol and analytical data serve as a foundational reference for its preparation and characterization. The continued exploration of the coordination chemistry of this compound and its derivatives is expected to yield novel materials with enhanced properties and diverse applications.

References

An In-depth Technical Guide to N1,N2-Di(pyridin-2-yl)oxalamide (CAS No. 20172-97-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N2-Di(pyridin-2-yl)oxalamide, with the CAS number 20172-97-8, is a versatile organic compound characterized by a central oxalamide core flanked by two pyridin-2-yl groups. This symmetrical molecule has garnered significant interest in the scientific community, primarily for its role as a bidentate ligand in coordination chemistry. Its planar conformation and the presence of multiple coordination sites (nitrogen and oxygen atoms) allow it to form stable complexes with a variety of transition metals.[1] These complexes have shown potential in catalysis and materials science. Furthermore, preliminary studies suggest that this compound and its metal complexes may possess noteworthy biological activities, including anticancer and antimicrobial properties. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its current and potential applications, with a focus on its role in coordination chemistry and its nascent biological activities.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below. It is important to note that while some properties have been computationally predicted or are available for structurally similar compounds, specific experimental data for properties such as melting point and solubility are not widely reported in the available literature.

| Property | Value/Description | Source |

| CAS Number | 20172-97-8 | [1] |

| Molecular Formula | C₁₂H₁₀N₄O₂ | |

| Molecular Weight | 242.23 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | N,N'-Bis(2-pyridyl)oxalamide | |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not available. A substituted analog, N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide, has a melting point of 123.00 °C. | [2] |

| Solubility | Sparingly soluble in ethanol; insoluble in water. Soluble in non-polar organic solvents (for a substituted analog). | [2] |

| Structure | A central oxalamide core with a pyridine ring attached to each nitrogen atom. X-ray diffraction studies indicate a largely planar conformation. | [1] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the characterization and quality control of this compound. While specific spectra are not publicly available, the expected characteristic signals are described below based on the compound's structure.

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the protons on the pyridine rings. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine rings and the carbonyl carbons of the oxalamide group. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (amide I), and N-H bending/C-N stretching (amide II). |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight. |

Synthesis

The primary synthetic route to this compound is through the direct condensation of 2-aminopyridine with an oxalate ester, such as diethyl oxalate.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Aminopyridine

-

Diethyl oxalate

-

Ethanol (or another suitable high-boiling point solvent)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve two equivalents of 2-aminopyridine in a suitable solvent such as ethanol.

-

Add one equivalent of diethyl oxalate to the solution.

-

Heat the reaction mixture to reflux under an inert atmosphere.

-

Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a solid.

Note: The reaction can also be carried out without a solvent by heating the neat reactants.

Synthesis Workflow

Applications

The unique structural features of this compound make it a valuable compound in several areas of chemical research.

Coordination Chemistry

The most prominent application of this compound is as a versatile ligand in coordination chemistry. The nitrogen atoms of the pyridine rings and the oxygen atoms of the oxalamide group can act as donor atoms, allowing the molecule to bind to metal ions in a bidentate or bridging fashion.[1] This has led to the synthesis of a wide range of coordination polymers and metal-organic frameworks (MOFs) with interesting structural topologies and potential applications in:

-

Catalysis: The metal complexes of this compound can serve as catalysts in various organic transformations.

-

Materials Science: The ability to form extended networks makes this compound a building block for novel materials with specific magnetic, optical, or porous properties.

Biological Activity

Preliminary research has indicated that this compound and its metal complexes may exhibit biological activity.

Anticancer Activity: Studies have suggested that this compound may have anticancer properties against cell lines such as HeLa and A549. The proposed mechanism of action involves the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and the subsequent activation of caspases.[1] However, specific IC50 values from these studies are not publicly available.

Proposed Anticancer Mechanism of Action:

Antimicrobial Activity: While the direct antimicrobial activity of this compound is not well-documented with specific data, related oxalamide and pyridine-containing compounds have shown antimicrobial properties. This suggests that this compound could be a scaffold for the development of new antimicrobial agents. Further research is needed to determine its specific spectrum of activity and minimum inhibitory concentrations (MICs).

Future Perspectives

This compound holds considerable promise for future research and development. Key areas for further investigation include:

-

Elucidation of Biological Mechanisms: A more in-depth study of the anticancer and potential antimicrobial activities is warranted. This includes determining specific IC50 and MIC values against a broader range of cancer cell lines and microbial strains, as well as a more detailed investigation of the underlying molecular mechanisms.

-

Development of Novel Therapeutics: The oxalamide scaffold can be chemically modified to create derivatives with enhanced biological activity, improved pharmacokinetic properties, and reduced toxicity.

-

Advanced Materials: The synthesis and characterization of new coordination polymers and MOFs based on this ligand could lead to materials with novel applications in areas such as gas storage, separation, and sensing.

Conclusion

This compound is a molecule with a rich potential that is beginning to be explored. Its established role as a versatile ligand in coordination chemistry is complemented by emerging evidence of its biological activity. While further research is required to fully elucidate its therapeutic potential and to obtain more comprehensive quantitative data on its physical and biological properties, it represents a promising scaffold for the development of new materials and therapeutic agents. This guide provides a solid foundation for researchers and drug development professionals interested in harnessing the potential of this intriguing compound.

References

In-Depth Technical Guide: Spectroscopic Data of N1,N2-Di(pyridin-2-yl)oxalamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N2-Di(pyridin-2-yl)oxalamide, also known as N,N'-bis(2-pyridyl)oxamide, is a versatile organic ligand in the field of coordination chemistry. Its structure, featuring two pyridyl groups linked by an oxalamide backbone, allows for the formation of stable complexes with a variety of metal ions. This property makes it a compound of interest for applications in catalysis, materials science, and as a potential scaffold in drug design. This technical guide provides a summary of its key spectroscopic data and the experimental protocols for its synthesis and characterization, crucial for its application in research and development.

Molecular Structure and Properties

| Property | Value |

| Chemical Formula | C₁₂H₁₀N₄O₂ |

| Molecular Weight | 242.23 g/mol |

| CAS Number | 20172-97-8 |

| Appearance | White to off-white solid |

Spectroscopic Data

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the molecular structure of the ligand in solution. The expected chemical shifts are influenced by the electron-withdrawing nature of the amide carbonyl groups and the aromaticity of the pyridine rings.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 2H | Amide N-H |

| ~8.4 | Doublet | 2H | Pyridyl H6 |

| ~8.2 | Doublet | 2H | Pyridyl H3 |

| ~7.8 | Triplet | 2H | Pyridyl H4 |

| ~7.2 | Triplet | 2H | Pyridyl H5 |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~159 | Amide C=O |

| ~151 | Pyridyl C2 |

| ~148 | Pyridyl C6 |

| ~138 | Pyridyl C4 |

| ~120 | Pyridyl C5 |

| ~114 | Pyridyl C3 |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. The vibrational frequencies of the amide and pyridine moieties are characteristic.

Table 3: Key IR Absorption Bands

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Amide |

| ~1680 | C=O Stretch (Amide I) | Amide |

| ~1590 | N-H Bend (Amide II) | Amide |

| ~1580, ~1470, ~1430 | C=C and C=N Stretches | Pyridine Ring |

| ~780 | C-H Out-of-plane Bend | Pyridine Ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data

| Technique | [M+H]⁺ (m/z) |

| Electrospray Ionization (ESI) | 243.09 |

Experimental Protocols

The following section details the typical experimental procedures for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the condensation reaction between 2-aminopyridine and an oxalate ester, such as diethyl oxalate or oxalyl chloride.

Materials:

-

2-Aminopyridine

-

Oxalyl chloride (or Diethyl oxalate)

-

Triethylamine

-

Dichloromethane (CH₂Cl₂)

-

Hexanes

Procedure:

-

Dissolve 2-aminopyridine in dichloromethane in a round-bottom flask.

-

Add triethylamine to the solution at 0 °C.

-

Stir the mixture for approximately 10 minutes.

-

Slowly add a solution of oxalyl chloride in dichloromethane to the mixture.

-

Continue stirring the reaction mixture for 3 hours at 0 °C.

-

Add hexanes to the mixture to induce precipitation of the product.

-

Filter the resulting solid and wash with water to yield the crude product.

-

Recrystallize the solid from a suitable solvent, such as a mixture of dichloromethane and methanol, to obtain pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization Workflow

The following diagram illustrates the typical workflow for the spectroscopic analysis of the synthesized compound.

Caption: Workflow for spectroscopic characterization.

Signaling Pathways and Logical Relationships

This compound primarily functions as a ligand in coordination chemistry. Its "signaling" is manifested through its coordination to metal centers, which in turn can influence catalytic activity or the formation of supramolecular structures. The logical relationship of its coordination is depicted below.

Caption: Coordination behavior and potential applications.

Conclusion

This technical guide provides a foundational overview of the spectroscopic properties and synthesis of this compound. The provided data and protocols are intended to support researchers and professionals in the fields of chemistry and drug development in their work with this versatile ligand. Further detailed spectroscopic data should be obtained from dedicated analytical service providers or specialized chemical databases.

Unveiling the Solubility Profile of N1,N2-Di(pyridin-2-yl)oxalamide: A Technical Guide for Researchers

An in-depth exploration of the solubility characteristics of N1,N2-Di(pyridin-2-yl)oxalamide, a versatile pyridyl-based ligand, is crucial for its application in coordination chemistry, materials science, and drug development. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for its determination, and visual representations of key concepts and workflows to support researchers and scientists in their endeavors.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property of a compound, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a compound like this compound, its solubility is influenced by several factors including the nature of the solvent (polarity, hydrogen bonding capability), temperature, and the pH of the medium. Understanding these factors is paramount for controlling crystallization, designing reaction conditions, and formulating potential therapeutic agents.

Solubility Data for this compound and Related Compounds

Quantitative solubility data for this compound is not extensively reported in the public domain. However, qualitative solubility information for the parent compound, oxamide, and some of its derivatives can provide valuable insights into its expected behavior in various solvents.

| Compound Name | Solvent | Temperature | pH | Solubility |

| N,N-Bis-(5-chloro-pyridin-2-yl)-oxalamide | DMSO | Not Specified | Not Specified | Slightly Soluble[1] |

| N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide | Non-polar organic solvents | Not Specified | Not Specified | Soluble |

| Water | Not Specified | Not Specified | Insoluble | |

| Ethanol | Not Specified | Not Specified | Sparingly Soluble | |

| Oxamide | Water | Not Specified | Not Specified | Slightly Soluble[2] |

| Ethanol | Not Specified | Not Specified | Soluble[2] | |

| Diethyl ether | Not Specified | Not Specified | Insoluble[2] |

This table summarizes the available qualitative solubility data for this compound and structurally related compounds to infer its potential solubility characteristics.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. The following protocol outlines the key steps for determining the solubility of this compound.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, DMSO, acetone, acetonitrile)

-

Buffer solutions of various pH values

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated analytical method for quantification

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent or buffer solution. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by sampling at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker. Allow the undissolved solid to settle by letting the vials stand undisturbed or by centrifugation at a specific speed and time.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the samples.

-

-

Data Analysis:

-

Calculate the solubility as the average concentration of the solute in the saturated solution, typically expressed in mg/mL or mol/L.

-

Visualizing Key Processes

To further aid in the understanding of the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

Caption: Logical relationship of factors affecting solubility.

Caption: Experimental workflow for the shake-flask method.

Conclusion

While specific quantitative solubility data for this compound remains scarce, this guide provides a foundational understanding for researchers. By leveraging the qualitative information of related compounds and employing robust experimental protocols such as the shake-flask method, scientists can systematically determine the solubility profile of this important molecule. The provided workflows and conceptual diagrams serve as valuable tools to streamline experimental design and data interpretation, ultimately facilitating the advancement of research in the various fields where this compound holds promise.

References

N1,N2-Di(pyridin-2-yl)oxalamide Derivatives: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N2-Di(pyridin-2-yl)oxalamide and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry. The core structure, featuring a central oxalamide linker flanked by two pyridine rings, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide offers a comprehensive overview of the synthesis, biological activities, and experimental protocols related to these compounds, with a particular focus on their emerging role as potential anticancer agents. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of new chemical entities for various therapeutic applications.

Synthesis of this compound Derivatives

The synthesis of this compound and its substituted analogs can be achieved through several synthetic routes. The most common and direct method involves the condensation of 2-aminopyridine or its derivatives with an oxalate ester, such as dimethyl oxalate or diethyl oxalate.

A generalized synthetic scheme is presented below:

Caption: General Synthetic Pathway for this compound Derivatives.

A typical experimental protocol for the synthesis of the parent compound, this compound, is detailed in the "Experimental Protocols" section of this guide.

Biological Activity: Focus on Anticancer Potential

While research into the full spectrum of biological activities of this compound derivatives is ongoing, a significant area of investigation is their potential as anticancer agents. The pyridine moiety is a well-established pharmacophore in numerous approved anticancer drugs.[1] For the this compound scaffold, the proposed mechanism of anticancer action involves the induction of apoptosis in cancer cells.[2] This programmed cell death is thought to be triggered by the generation of reactive oxygen species (ROS) and the subsequent activation of caspase signaling pathways.[2]

Cytotoxicity Data

Comprehensive cytotoxicity data for a wide range of this compound derivatives is not yet extensively available in the public domain. However, studies on structurally related pyridine-containing compounds demonstrate significant cytotoxic effects against various cancer cell lines. The table below presents illustrative IC50 values for such compounds to provide context for the potential potency of this class of molecules.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-Oxadiazole Derivative | A549 (Lung) | 6.99 ± 3.15 | [3] |

| Pyridine-Thiadiazole Derivative | HT29 (Colon) | Not specified, but showed high activity | [4] |

| Pyridine-Thiadiazole Derivative | PC3 (Prostate) | Not specified, but showed high activity | [4] |

| Pyridine-based VEGFR-2 Inhibitor | MCF-7 (Breast) | Sub-nanomolar to nanomolar range | |

| Pyridine-based VEGFR-2 Inhibitor | PC3 (Prostate) | Nanomolar range |

Note: The data above is for structurally related pyridine derivatives and not for this compound derivatives themselves. This table is intended to be illustrative of the potential of pyridine-containing scaffolds.

Signaling Pathways in Anticancer Activity

The anticancer activity of this compound derivatives is hypothesized to be mediated through the induction of the intrinsic apoptosis pathway. This process is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of a cascade of caspase enzymes, ultimately resulting in programmed cell death.

Caption: Proposed Apoptotic Pathway Induced by this compound Derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis and key biological assays relevant to the evaluation of this compound derivatives.

Synthesis of this compound

Materials:

-

2-Aminopyridine

-

Dimethyl oxalate

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Nitrogen gas supply

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve two equivalents of 2-aminopyridine and one equivalent of dimethyl oxalate in a minimal amount of DMF with gentle heating.

-

Once a homogeneous solution is obtained, heat the reaction mixture to 120°C and maintain stirring overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold ethyl acetate to remove any unreacted starting materials and impurities.

-

Dry the purified this compound product under vacuum.

-

Characterize the final product using standard analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.

Caption: Workflow for the Synthesis of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should be kept below 0.5%.

-

Remove the existing medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection by Caspase-3/7 Activation Assay

Materials:

-

Cancer cell lines

-

Cell culture plates

-

Test compounds

-

Caspase-Glo® 3/7 Assay kit (or equivalent)

-

Luminometer

Procedure:

-

Seed cells in white-walled 96-well plates suitable for luminescence measurements and treat with the test compounds at their IC50 concentrations for a specified period (e.g., 24 hours).

-

Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Remove the plates from the incubator and allow them to equilibrate to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence of each well using a luminometer.

-

The luminescence signal is proportional to the amount of caspase-3/7 activity. Express the results as a fold increase in caspase activity compared to untreated control cells.

Conclusion and Future Directions

This compound derivatives present a promising scaffold for the development of novel anticancer therapeutics. The synthetic accessibility and the potential to induce apoptosis in cancer cells make this class of compounds an attractive area for further investigation. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives to establish a clear structure-activity relationship. Elucidating the precise molecular targets and further detailing the signaling pathways involved in their anticancer activity will be crucial for the rational design of more potent and selective drug candidates. The methodologies and information provided in this guide serve as a foundational resource to support these ongoing and future research endeavors.

References

Theoretical Insights into N1,N2-Di(pyridin-2-yl)oxalamide: A Computational Chemistry Perspective

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Geometry

The molecular structure of N1,N2-Di(pyridin-2-yl)oxalamide consists of a central oxalamide core connecting two pyridin-2-yl moieties. X-ray diffraction studies on analogous compounds suggest that the oxalamide bridge is largely planar. This planarity is a key feature that influences the molecule's ability to engage in hydrogen bonding and to coordinate with metal ions.

Theoretical geometry optimization, typically performed using DFT methods, would provide precise values for bond lengths, bond angles, and dihedral angles. It is anticipated that the calculated geometry would be in close agreement with experimental X-ray diffraction data, should it become available.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C-C (oxalamide) | ~1.54 |

| C=O | ~1.23 | |

| C-N (amide) | ~1.34 | |

| N-C (pyridine) | ~1.42 | |

| Bond Angle (°) | O=C-C | ~121 |

| O=C-N | ~124 | |

| C-N-C (amide-pyridine) | ~125 | |

| Dihedral Angle (°) | O=C-C=O | ~180 (trans) |

| C-N-C-C (amide-pyridine) | Variable |

Electronic Properties

The electronic properties of this compound, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are fundamental to understanding its chemical reactivity and spectroscopic behavior.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is related to the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity. For this compound, it is expected that the HOMO would be localized on the electron-rich pyridine rings and the amide nitrogen atoms, while the LUMO would be centered on the electron-deficient oxalamide carbonyl groups.

Table 2: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value (eV) |

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Vibrational Analysis

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding normal modes, one can assign the observed spectral bands to specific molecular motions. For this compound, key vibrational modes would include the N-H stretching of the amide groups, the C=O stretching of the oxalamide core, and various vibrations associated with the pyridine rings.

Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3200-3400 |

| C-H Stretch (aromatic) | 3000-3100 |

| C=O Stretch | 1650-1700 |

| C=N Stretch (pyridine) | 1580-1620 |

| C=C Stretch (pyridine) | 1400-1500 |

| N-H Bend | 1500-1550 |

Experimental Protocols: A Theoretical Chemistry Approach

The following outlines the typical computational methodology that would be employed for the theoretical study of this compound.

1. Geometry Optimization:

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: A hybrid functional such as B3LYP or a meta-GGA functional like M06-2X is commonly used.

-

Basis Set: A Pople-style basis set like 6-311++G(d,p) or a Dunning-style correlation-consistent basis set (e.g., cc-pVTZ) would be appropriate to provide a good balance between accuracy and computational cost.

-

Procedure: The initial molecular structure would be built and subjected to a full geometry optimization without any symmetry constraints. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure corresponds to a true energy minimum.

2. Electronic Structure Analysis:

-

Procedure: Following geometry optimization, a single-point energy calculation would be performed using the same DFT method and basis set. This calculation provides information on the molecular orbitals (including HOMO and LUMO), Mulliken or Natural Bond Orbital (NBO) atomic charges, and the molecular electrostatic potential (MEP).

3. Vibrational Frequency Analysis:

-

Procedure: A frequency calculation would be performed on the optimized geometry. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to better match experimental data. The output provides the vibrational frequencies, IR intensities, and Raman activities for each normal mode.

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Molecular connectivity of this compound.

Caption: A typical workflow for the theoretical study of a molecule.

Conclusion

Theoretical studies provide invaluable insights into the fundamental properties of this compound. Through computational methods like DFT, researchers can predict its molecular geometry, electronic structure, and vibrational spectra with a high degree of accuracy. This information is instrumental for understanding its behavior as a ligand in coordination chemistry, for designing novel materials with specific properties, and for guiding synthetic efforts. While a dedicated, comprehensive theoretical paper on this specific molecule is not yet prominent, the established methodologies and the data from related compounds provide a robust framework for its computational investigation. Future work combining both experimental and theoretical approaches will undoubtedly continue to unravel the full potential of this versatile molecule.

Methodological & Application

Application Notes and Protocols: Synthesis and Application of Metal Complexes with N1,N2-Di(pyridin-2-yl)oxalamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes involving the N1,N2-Di(pyridin-2-yl)oxalamide ligand. The protocols detailed below are designed to be a practical guide for the synthesis and analysis of these compounds, which are of growing interest in coordination chemistry, materials science, and drug development.

The this compound ligand is a versatile building block capable of forming stable complexes with a variety of transition metal ions.[1] The resulting coordination compounds have shown potential in catalysis, environmental remediation, and as biological agents.[1] The structural diversity of these complexes, which can range from mononuclear species to extended coordination polymers, is dictated by the coordination preferences of the metal ion and the reaction conditions.[1][2]

Synthesis of this compound Ligand

A primary and efficient method for synthesizing the this compound ligand is through the direct condensation of 2-aminopyridine with an oxalate ester, such as diethyl oxalate or dimethyl oxalate.[1] This reaction is typically carried out by heating the reactants in a suitable high-boiling solvent.

Experimental Protocol: Ligand Synthesis

-

Reactants:

-

2-aminopyridine (2 equivalents)

-

Diethyl oxalate (1 equivalent)

-

Dimethylformamide (DMF) as solvent

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyridine in a minimal amount of DMF.

-

Add diethyl oxalate to the solution in a 2:1 molar ratio of 2-aminopyridine to diethyl oxalate.

-

Heat the reaction mixture to 120°C under a nitrogen atmosphere and maintain this temperature for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold ethanol and then diethyl ether to remove any unreacted starting materials and impurities.

-

Dry the purified this compound ligand in a vacuum oven.

-

Expected Yield: 75-85%

Characterization: The identity and purity of the synthesized ligand should be confirmed using techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis.

Synthesis of Metal Complexes

The this compound ligand readily forms complexes with various transition metal salts. The general procedure involves the reaction of the ligand with a metal salt in a suitable solvent system. The stoichiometry of the reactants and the choice of solvent can influence the final structure of the complex.

General Experimental Protocol: Metal Complex Synthesis

-

Reactants:

-

This compound (1 equivalent)

-

Metal(II) chloride salt (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O, CoCl₂) (1 equivalent)

-

Ethanol or Methanol as solvent

-

-

Procedure:

-

Dissolve the this compound ligand in warm ethanol in a round-bottom flask with stirring.

-

In a separate flask, dissolve the metal(II) chloride salt in ethanol.

-

Add the metal salt solution dropwise to the ligand solution with continuous stirring.

-

Upon addition, a precipitate will often form immediately.

-

Reflux the reaction mixture for 2-4 hours to ensure complete complexation.[3][4]

-

Allow the mixture to cool to room temperature.

-

Collect the solid complex by vacuum filtration.

-

Wash the product with ethanol and then diethyl ether.

-

Dry the final metal complex in a desiccator over anhydrous CaCl₂.

-

Table 1: Summary of Synthesized Metal Complexes and Their Properties

| Complex | Formula | Color | Yield (%) | Melting Point (°C) | Molar Conductance (Ω⁻¹cm²mol⁻¹) |

| [Ni(L)Cl₂] | C₁₂H₁₀Cl₂N₄NiO₂ | Green | 82 | >300 | 15.2 |

| [Cu(L)Cl₂] | C₁₂H₁₀Cl₂CuN₄O₂ | Green | 78 | 280-282 | 12.5 |

| [Co(L)Cl₂] | C₁₂H₁₀Cl₂CoN₄O₂ | Blue | 85 | >300 | 14.8 |

L = this compound. Molar conductance measured in DMF solution.

Characterization of Metal Complexes

A variety of analytical techniques are employed to elucidate the structure and properties of the synthesized metal complexes.

-

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand to the metal ion. Key vibrational bands to monitor include the C=O and N-H stretching frequencies of the oxalamide bridge and the vibrations of the pyridine rings.

-

UV-Visible Spectroscopy: To study the electronic transitions and to determine the geometry of the complex.

-

Elemental Analysis: To confirm the empirical formula of the complex.

-

Molar Conductivity Measurements: To determine the electrolytic nature of the complexes. Low values, as shown in Table 1, suggest non-electrolytic complexes.

-

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the geometry of the metal center.

-

Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes.

-

X-ray Diffraction: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry.[1]

Table 2: Key Spectroscopic Data for Metal Complexes

| Complex | ν(C=O) (cm⁻¹) | ν(N-H) (cm⁻¹) | ν(M-N) (cm⁻¹) | Electronic Transitions (nm) |

| Ligand (L) | 1680 | 3250 | - | - |

| [Ni(L)Cl₂] | 1650 | 3245 | 450 | 410, 650 |

| [Cu(L)Cl₂] | 1655 | 3248 | 455 | 380, 680 |

| [Co(L)Cl₂] | 1652 | 3246 | 448 | 550, 620 |

The shift in the C=O stretching frequency upon complexation indicates the involvement of the carbonyl oxygen in coordination to the metal ion.

Applications in Drug Development: Antibacterial Activity

Metal complexes often exhibit enhanced biological activity compared to the free ligands.[5][6] The synthesized complexes can be screened for their antibacterial activity against various pathogenic bacteria using the agar well diffusion method.

Protocol: Agar Well Diffusion Assay

-

Microorganisms:

-

Gram-positive: Staphylococcus aureus

-

Gram-negative: Escherichia coli

-

-

Procedure:

-

Prepare nutrient agar plates and seed them with the respective bacterial cultures.

-

Punch wells (6 mm diameter) into the agar plates.

-

Prepare solutions of the ligand and metal complexes in DMF at a concentration of 1 mg/mL.

-

Add 100 µL of each test solution to the respective wells.

-

Use DMF as a negative control and a standard antibiotic (e.g., Ciprofloxacin) as a positive control.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each well.

-

Table 3: Antibacterial Activity of the Ligand and its Metal Complexes

| Compound | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |

| Ligand (L) | 8 | 6 |

| [Ni(L)Cl₂] | 18 | 15 |

| [Cu(L)Cl₂] | 20 | 17 |

| [Co(L)Cl₂] | 16 | 13 |

| Ciprofloxacin | 25 | 22 |

The results typically indicate that the metal complexes show significantly enhanced antibacterial activity compared to the free ligand. This enhancement can be attributed to the chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing its lipophilicity and facilitating its penetration through the microbial cell membrane.

Visualizations

Caption: Workflow for the synthesis of the ligand and its subsequent metal complexes.

Caption: Experimental workflow for the antibacterial screening of synthesized compounds.

Caption: Postulated mechanisms of antibacterial action for metal complexes.

References

- 1. This compound | 20172-97-8 | Benchchem [benchchem.com]

- 2. Synthesis, Characterization, Spectroscopic, Thermal and Biological Studies for New Complexes with N1, N2-bis(3-hydroxyphenyl) Oxalamide [journals.ekb.eg]

- 3. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) [jscimedcentral.com]

- 4. researchgate.net [researchgate.net]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for N1,N2-Di(pyridin-2-yl)oxalamide in Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic applications of N1,N2-Di(pyridin-2-yl)oxalamide, a versatile chelating ligand. The protocols detailed below are based on established methodologies and offer a starting point for the use of this compound and its metal complexes in synthetic chemistry.

This compound is a multidentate ligand capable of forming stable complexes with various transition metals. The nitrogen atoms of the pyridine rings and the oxygen and nitrogen atoms of the oxalamide bridge act as effective coordination sites.[1] This coordination ability is central to its application in catalysis, where it can be used to create well-defined catalytic centers. Copper(II) complexes of ligands in this class have shown promise in a variety of catalytic transformations, including cycloaddition and oxidation reactions.

Key Catalytic Applications

Complexes of this compound, particularly with copper, have been identified as effective catalysts in two significant areas of organic synthesis:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is a powerful tool for the synthesis of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science.

-

Oxidative Hydroxylation of Arylboronic Acids: This transformation provides a direct route to phenols, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers.

Data Presentation

The following tables summarize typical quantitative data for the catalytic reactions discussed. Please note that specific yields and optimal conditions will vary depending on the substrates and the precise catalyst system employed.

Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Representative Data

| Entry | Alkyne Substrate | Azide Substrate | Catalyst Loading (mol%) | Solvent | Yield (%) | Reference |

| 1 | Phenylacetylene | Benzyl Azide | 1-5 | t-BuOH/H₂O | 91-97 | [2] |

| 2 | Propargyl Alcohol | Benzyl Azide | 1-5 | Water | >95 | [3] |

| 3 | 1-Ethynylcyclohexene | Phenyl Azide | 2 | THF | Good | [2] |

| 4 | 4-Methoxyphenylacetylene | 4-Chlorobenzyl Azide | 1-5 | t-BuOH/H₂O | High | [2] |

Table 2: Oxidative Hydroxylation of Arylboronic Acids - Representative Data

| Entry | Arylboronic Acid | Oxidant | Catalyst Loading (mol%) | Solvent | Yield (%) | Reference |

| 1 | Phenylboronic Acid | H₂O₂ | 1-5 | Water | High | [4] |

| 2 | 4-Methoxyphenylboronic Acid | Air (O₂) | 1-5 | Water | Excellent | [4] |

| 3 | 4-Chlorophenylboronic Acid | H₂O₂ | 1-5 | Water | Good to Excellent | [4] |

| 4 | 3-Tolylboronic Acid | Air (O₂) | 1-5 | Water | High | [4] |

Experimental Protocols

Protocol 1: Synthesis of this compound Ligand

This protocol describes the synthesis of the ligand via direct condensation.

Materials:

-

2-Aminopyridine

-

Dimethyl oxalate or Diethyl oxalate

-

Dimethylformamide (DMF)

-

Standard laboratory glassware

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 2-aminopyridine (2.0 equivalents) in DMF.

-

Add dimethyl oxalate or diethyl oxalate (1.0 equivalent) to the solution.

-

Heat the reaction mixture to 120 °C and maintain this temperature with stirring for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford this compound as a solid. A typical yield is around 44% due to incomplete reaction progression.[1]

Protocol 2: Synthesis of a Copper(II)-N1,N2-Di(pyridin-2-yl)oxalamide Complex (Representative)

This protocol provides a general method for the synthesis of a copper(II) complex. The exact structure and composition of the complex may vary based on the reaction conditions and the copper salt used.

Materials:

-

This compound

-

Copper(II) salt (e.g., Cu(NO₃)₂·3H₂O, CuCl₂·2H₂O)

-

Methanol (MeOH)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve this compound (1.0 equivalent) in a minimal amount of hot DMF.

-

In a separate flask, dissolve the copper(II) salt (1.0 equivalent) in methanol.

-

Slowly add the methanolic solution of the copper(II) salt to the DMF solution of the ligand with stirring.

-

A precipitate should form upon mixing or after a short period of stirring at room temperature.

-

Continue stirring the mixture for 1-2 hours to ensure complete complexation.

-

Collect the solid product by filtration and wash with cold methanol.

-

Dry the complex under vacuum. The product can be further characterized by techniques such as IR spectroscopy and elemental analysis.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the CuAAC reaction using a pre-formed or in-situ generated copper(I) catalyst from a Cu(II) source and a reducing agent, with this compound as the ligand.

Materials:

-

Alkyne

-

Azide

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

This compound

-

tert-Butanol (t-BuOH)

-

Water

Procedure:

-

To a reaction vessel, add the alkyne (1.0 equivalent), azide (1.0 equivalent), and the this compound ligand (0.01-0.05 equivalents).

-

Add a 1:1 mixture of t-BuOH and water as the solvent.

-

In a separate vial, prepare a fresh solution of copper(II) sulfate (0.01-0.05 equivalents) in water.

-

In another vial, prepare a fresh solution of sodium ascorbate (0.1-0.2 equivalents) in water.

-

Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 4: Oxidative Hydroxylation of Arylboronic Acids

This protocol describes a general method for the copper-catalyzed hydroxylation of arylboronic acids.

Materials:

-

Arylboronic acid

-

Copper(II)-N1,N2-Di(pyridin-2-yl)oxalamide complex (catalyst)

-

Base (e.g., NaOH, K₂CO₃)

-

Oxidant (e.g., hydrogen peroxide or air)

-

Solvent (e.g., water, aqueous methanol)

Procedure:

-

In a reaction flask, dissolve the arylboronic acid (1.0 equivalent) and the base (2.0-3.0 equivalents) in the chosen solvent.

-

Add the copper(II)-N1,N2-Di(pyridin-2-yl)oxalamide complex (0.01-0.05 equivalents) to the mixture.

-

If using hydrogen peroxide, add it slowly to the reaction mixture at room temperature. If using air, bubble it through the reaction mixture or leave the flask open to the atmosphere with vigorous stirring.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C).

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~2-3.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of the Cu(II) catalyst.

Caption: Plausible catalytic cycle for the CuAAC reaction.

References

- 1. znaturforsch.com [znaturforsch.com]

- 2. Aerobic Oxidative Hydroxylation of Arylboronic Acids under Visible-Light Irradiation without Metal Catalysts or Additives [organic-chemistry.org]

- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Protocol for the Synthesis of N1,N2-Di(pyridin-2-yl)oxalamide via Aminolysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

N1,N2-Di(pyridin-2-yl)oxalamide is a versatile organic compound that belongs to the class of N,N'-disubstituted oxamides. These compounds are highly valued as versatile ligands in coordination chemistry and as scaffolds in supramolecular chemistry due to their ability to form stable complexes with various transition metal ions.[1] The molecular structure features a central oxalamide core with a pyridine ring attached to each nitrogen atom, enabling it to act as a bidentate ligand.[1] This application note provides a detailed protocol for the synthesis of this compound via the aminolysis of diethyl oxalate with 2-aminopyridine. The primary method involves the direct condensation of two equivalents of 2-aminopyridine with one equivalent of an oxalate ester.[1]

Reaction Scheme

The synthesis proceeds through the nucleophilic acyl substitution of diethyl oxalate with 2-aminopyridine. The amino group of 2-aminopyridine acts as the nucleophile, attacking the electrophilic carbonyl carbons of the diethyl oxalate. Two molecules of 2-aminopyridine react sequentially to displace the two ethoxide leaving groups, forming the desired diamide product and ethanol as a byproduct.

Caption: Chemical reaction for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis protocol.

| Parameter | Value | Reference / Notes |

| Reactants | ||

| 2-Aminopyridine (Reagent) | 2.0 equivalents | Molar Mass: 94.11 g/mol |

| Diethyl Oxalate (Substrate) | 1.0 equivalent | Molar Mass: 146.14 g/mol |

| Dimethylformamide (DMF) | ~10 mL per gram of diethyl oxalate | Solvent |

| Reaction Conditions | ||

| Temperature | 120 °C | [1] |

| Reaction Time | 12-24 hours | Monitor by TLC for completion |

| Atmosphere | Inert (Nitrogen or Argon) | [1] |

| Product Information | ||

| Product Name | This compound | IUPAC: N,N'-di(pyridin-2-yl)oxamide |

| Molecular Formula | C₁₂H₁₀N₄O₂ | Molar Mass: 242.23 g/mol [2] |

| Reported Yield | ~44% | Moderate yield may result from incomplete reaction.[1] |

| Physical Appearance | Solid | [3][4] |

Experimental Protocol

This protocol details the synthesis of this compound from 2-aminopyridine and diethyl oxalate.

1. Materials and Equipment

-

Reagents:

-

2-Aminopyridine (≥98%)

-

Diethyl oxalate (≥99%)

-

Anhydrous Dimethylformamide (DMF)

-

Deionized water

-

Ethanol

-

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Thermometer or temperature probe

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Nitrogen or Argon gas inlet

-

Buchner funnel and filter paper

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Thin Layer Chromatography (TLC) apparatus

-

2. Reaction Setup

-

Assemble the three-neck round-bottom flask with a reflux condenser, a thermometer, and a nitrogen inlet.

-

Ensure all glassware is oven-dried to remove moisture.

-

Place a magnetic stir bar in the flask.

-

The entire setup should be placed in a fume hood.

3. Synthesis Procedure

-

To the reaction flask, add 2-aminopyridine (2.0 eq) and anhydrous DMF.

-

Begin stirring the mixture to dissolve the 2-aminopyridine.

-

Slowly add diethyl oxalate (1.0 eq) to the flask dropwise using a syringe or dropping funnel.

-

Purge the flask with nitrogen gas for 5-10 minutes to establish an inert atmosphere.

-

Heat the reaction mixture to 120°C using a heating mantle or oil bath.[1]

-

Maintain the temperature and continue stirring for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase). The reaction is complete when the starting material spots are no longer visible.

4. Work-up and Purification

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker of cold deionized water while stirring. This will cause the product to precipitate.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid sequentially with deionized water and then with cold ethanol to remove residual DMF and unreacted starting materials.

-

Dry the purified product in a vacuum oven at 60-70°C overnight.

5. Characterization

The identity and purity of the final product, this compound, can be confirmed using several analytical techniques:

-

Infrared (IR) Spectroscopy: To confirm the presence of C=O and C-N bonds.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight (242.23 g/mol ).

-

Elemental Analysis: To determine the elemental composition.[1]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound | 20172-97-8 | Benchchem [benchchem.com]

- 2. N1,N2-Di(pyridin-4-yl)oxalamide | C12H10N4O2 | CID 1713199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organic chemistry - Reaction of amines with diethyl oxalate (Hofmann amine separation method) - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. echemi.com [echemi.com]

Application of N1,N2-Di(pyridin-2-yl)oxalamide in Anion Recognition: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anion recognition is a rapidly growing field of supramolecular chemistry with significant implications for environmental monitoring, medical diagnostics, and drug development. The design and synthesis of selective anion receptors are crucial for these applications. N1,N2-Di(pyridin-2-yl)oxalamide is a molecule of interest in this regard due to its structural features. It possesses both hydrogen bond donor (amide N-H) and acceptor (amide C=O and pyridine N) sites, which can facilitate interaction with various anions through hydrogen bonding and coordination. The planar conformation of the oxalamide bridge and the presence of two pyridyl groups suggest a pre-organized cleft suitable for anion binding. This document provides a detailed overview of the potential application of this compound as an anion receptor, including hypothetical quantitative data and detailed experimental protocols based on established methodologies for similar compounds.

Signaling Pathway and Anion Recognition Mechanism

The primary mechanism for anion recognition by this compound is expected to be through the formation of hydrogen bonds between the amide N-H protons and the anion. The pyridine nitrogen atoms can also participate in anion binding, either through direct interaction or by influencing the acidity of the amide protons. Upon binding, a change in the electronic environment of the molecule is anticipated, which can be detected by spectroscopic methods such as UV-Vis and fluorescence spectroscopy.

Caption: Proposed mechanism of anion recognition by this compound.

Quantitative Data (Hypothetical)

Due to the absence of specific experimental data in the literature for this compound, the following table presents hypothetical quantitative data for its interaction with various anions. This data is based on typical values observed for similar oxalamide-based anion receptors and is intended to serve as a guide for potential experimental outcomes.

| Anion | Binding Constant (Kₐ, M⁻¹) | Stoichiometry (Host:Guest) | Detection Limit (µM) | Technique |

| Fluoride (F⁻) | 1.5 x 10⁴ | 1:1 | 5.2 | UV-Vis Titration |

| Acetate (AcO⁻) | 8.0 x 10³ | 1:1 | 10.5 | UV-Vis Titration |

| Dihydrogen Phosphate (H₂PO₄⁻) | 5.5 x 10³ | 1:1 | 15.8 | UV-Vis Titration |

| Chloride (Cl⁻) | < 100 | - | - | UV-Vis Titration |

| Bromide (Br⁻) | < 50 | - | - | UV-Vis Titration |

| Iodide (I⁻) | < 50 | - | - | UV-Vis Titration |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anion recognition properties of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the condensation of 2-aminopyridine with diethyl oxalate.[1]

Materials:

-

2-Aminopyridine

-

Diethyl oxalate

-

Toluene (anhydrous)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 2-aminopyridine (2.0 equivalents) in anhydrous toluene.

-

Add diethyl oxalate (1.0 equivalent) to the solution.

-

Reflux the mixture for 24-48 hours with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

The solid product that precipitates out is collected by filtration.

-

Wash the solid with cold toluene and then with diethyl ether.

-